![molecular formula C15H8Cl2N4 B2645336 3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 129177-17-9](/img/structure/B2645336.png)
3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound is part of the quinazoline derivatives, which are known for their diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorobenzylamine with hydrazine hydrate to form the intermediate, which is then cyclized with formamide to yield the target compound . The reaction conditions often include refluxing in ethanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Applications De Recherche Scientifique
Anticancer Activity
One of the most significant applications of 3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline lies in its potential as an anticancer agent. Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of several [1,2,4]triazolo[4,3-c]quinazoline derivatives against HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer) cell lines. The results indicated that these compounds possess significant cytotoxic activity with IC50 values ranging from 2.44 to 9.43 μM, highlighting their potential as anticancer agents .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects is primarily through DNA intercalation and inhibition of topoisomerase II (Topo II). This dual action not only disrupts DNA replication but also induces apoptosis in cancer cells .
Topoisomerase Inhibition
The ability of this compound to inhibit topoisomerase II makes it a valuable candidate for drug development:
- Inhibitory Activity : Compounds derived from this class have been shown to act as effective inhibitors of Topo II enzymes. This inhibition is crucial for the development of new chemotherapeutic agents aimed at treating various malignancies .
- Binding Affinity : The binding affinity of these compounds to DNA is enhanced by specific substitutions on the quinazoline core. For example, the incorporation of trifluoromethyl groups has been noted to improve binding interactions and overall activity against cancer cells .
Anticonvulsant Properties
Emerging research suggests that derivatives of this compound may also possess anticonvulsant properties:
- Pharmacological Studies : Some derivatives have demonstrated efficacy as antagonists at adenosine receptors and have shown potential in reducing seizure activity in experimental models. This opens avenues for further investigation into their use as antiepileptic drugs .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is critical for optimizing the efficacy and safety profiles of these compounds:
- Modification Effects : Various modifications to the triazoloquinazoline structure have been explored to enhance biological activity. For instance, changes in halogen substituents or the addition of functional groups can significantly affect cytotoxicity and selectivity towards cancer cells .
Summary Table of Key Findings
Mécanisme D'action
The mechanism of action of 3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with DNA and topoisomerase II. The compound intercalates into DNA, causing structural changes that inhibit the enzyme’s ability to manage DNA topology during replication. This leads to DNA damage and apoptosis in cancer cells . Additionally, it can modulate the expression of apoptosis-related proteins such as BAX and Bcl-2 .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[3,4-a]phthalazin-6(5H)-one: Another triazoloquinazoline derivative with similar DNA intercalating properties but different structural features.
1,2,4-Triazolo[4,3-a]pyrazine derivatives: Known for their dual c-Met/VEGFR-2 inhibitory activities and anticancer properties.
Uniqueness
3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is unique due to its specific substitution pattern and its potent activity as a topoisomerase II inhibitor with relatively low cytotoxicity against non-cancerous cells . This makes it a promising candidate for further development as an anticancer agent.
Activité Biologique
3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a synthetic compound that belongs to the class of triazoloquinazolines. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research. The compound's structure allows for interactions with DNA and topoisomerase II (Topo II), which are crucial for its anticancer properties.
- Molecular Formula : C15H8Cl2N4
- Molecular Weight : 315.16 g/mol
- CAS Number : 129177-17-9
Anticancer Properties
Research indicates that derivatives of triazoloquinazolines exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluated a series of these compounds against HCT-116 (colon cancer) and HepG2 (liver cancer) cell lines. The results showed that certain derivatives had IC50 values ranging from 2.44 to 9.43 μM, indicating potent cytotoxic effects .
Table 1: Cytotoxic Activity of Selected Triazoloquinazoline Derivatives
Compound | IC50 (μM) - HCT-116 | IC50 (μM) - HepG2 |
---|---|---|
Compound 16 | 2.44 | 6.29 |
Compound 17 | 5.67 | 7.12 |
Compound 18 | 8.90 | 8.45 |
Compound 19 | 9.43 | 9.00 |
The study suggests that the substitution patterns on the triazoloquinazoline scaffold significantly influence its biological activity, with certain groups enhancing binding affinity to DNA and improving cytotoxic effects.
The mechanism by which these compounds exert their anticancer effects is primarily through DNA intercalation and inhibition of Topo II activity. The intercalation disrupts DNA replication and transcription processes, leading to apoptosis in cancer cells . Furthermore, the presence of halogenated phenyl groups appears to enhance lipophilicity, facilitating cell membrane permeability and increasing overall bioactivity.
Case Studies
- Study on Topo II Inhibition : A recent investigation demonstrated that specific triazoloquinazoline derivatives function as effective Topo II inhibitors. The study involved molecular docking simulations alongside in vitro assays, confirming that these compounds bind effectively to the enzyme and inhibit its activity .
- Cytotoxicity Evaluation : Another study assessed various quinazoline derivatives for their cytotoxic effects across multiple cancer cell lines, including MCF-7 (breast cancer). The findings indicated that modifications in the triazoloquinazoline structure could lead to enhanced cytotoxicity .
Propriétés
IUPAC Name |
3-(2,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N4/c16-9-5-6-10(12(17)7-9)14-19-20-15-11-3-1-2-4-13(11)18-8-21(14)15/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXOWRQBNSMONV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(N3C=N2)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.